molecular formula C44H39F3N4O2S B1518082 5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile CAS No. 1267603-73-5

5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile

Cat. No. B1518082
CAS RN: 1267603-73-5
M. Wt: 744.9 g/mol
InChI Key: SXFGKYGUYHUANQ-NRJODPMSSA-N
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Description

5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile is a useful research compound. Its molecular formula is C44H39F3N4O2S and its molecular weight is 744.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties and Polymer Applications

New derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and investigated for their electrochromic properties. These derivatives, acting as monomers, were electrochemically polymerized with EDOT to produce homopolymers and copolymers. The electrochemical, spectroelectrochemical, and morphological properties of the resulting films suggest their potential as candidates for electrochromic device (ECD) applications due to their stability, fast response time, and good optical contrast. This research highlights the importance of copolymerization in enhancing the material's stability and electrochromic efficiency, indicating significant potential for advancements in display technologies and smart windows (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Chemical Synthesis and Reactivity

The molecule has been involved in studies focused on its chemical reactivity and synthesis processes. For instance, research into the polymerizations of ethylenic monomers initiated by superacids has explored complexation reactions involving trifluoromethanesulphonates, providing insights into the interactions and reactivity of similar fluorinated compounds. This work contributes to the broader understanding of polymerization mechanisms and the development of new polymeric materials with specific properties, such as enhanced stability and reactivity under various chemical conditions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Material Science and Optoelectronics

Investigations into the synthesis and characterization of materials incorporating thiophene and furan units, along with advanced functionalities like dicyanomethylene, have revealed their promising optoelectronic properties. Such studies are pivotal for the development of new semiconducting materials, offering potential applications in organic electronics, photovoltaics, and light-emitting devices. The synthesis of novel compounds and their incorporation into polymeric and small molecule systems can lead to materials with unique electrical, optical, and physicochemical properties, suitable for use in advanced technology applications ranging from organic field-effect transistors to solar cells and beyond (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).

Biochemical Analysis

Biochemical Properties

NEO-823 plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with viral proteins, inhibiting their function and preventing viral entry into cells . Additionally, NEO-823 stimulates the expression of growth regulators in tissues, promoting cellular growth and development .

Cellular Effects

NEO-823 influences various types of cells and cellular processes. It has been observed to promote cellular growth and development by stimulating the expression of growth regulators in tissues . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of NEO-823 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. NEO-823 targets viral proteins, binding to them and preventing their entry into cells . This interaction is crucial for its antiviral properties. Additionally, NEO-823 promotes cellular growth and development by stimulating the expression of growth regulators in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NEO-823 have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown high electro-optic effects and stability when blended into polymethylmethacrylate (PMMA), making it suitable for use in ultra-high-speed optical modulation devices .

properties

IUPAC Name

2-[3-cyano-4-[(E)-2-[5-[(E)-2-[4-(dibutylamino)-2-phenylmethoxyphenyl]ethenyl]thiophen-2-yl]ethenyl]-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H39F3N4O2S/c1-3-5-25-51(26-6-4-2)36-19-17-33(41(27-36)52-31-32-13-9-7-10-14-32)18-20-37-21-22-38(54-37)23-24-40-39(30-50)42(34(28-48)29-49)53-43(40,44(45,46)47)35-15-11-8-12-16-35/h7-24,27H,3-6,25-26,31H2,1-2H3/b20-18+,24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGKYGUYHUANQ-NRJODPMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=CC2=CC=C(S2)C=CC3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)/C=C/C2=CC=C(S2)/C=C/C3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H39F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.